molecular formula C14H17Cl2NO6 B2584671 N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1093406-71-3

N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B2584671
CAS No.: 1093406-71-3
M. Wt: 366.19
InChI Key: UHQRLFPKGHQKEN-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group attached to a substituted oxane (tetrahydropyran) ring. Its structure suggests applications in plant biology (e.g., auxin-mimetic activity) or antimicrobial contexts, given the prevalence of chlorophenoxy motifs in agrochemicals .

Properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO6/c1-6(19)17-11-13(21)12(20)10(5-18)23-14(11)22-9-3-2-7(15)4-8(9)16/h2-4,10-14,18,20-21H,5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQRLFPKGHQKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)Cl)Cl)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and glucose.

    Formation of Intermediate: The 2,4-dichlorophenol is reacted with glucose under acidic conditions to form a glycoside intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would include:

    Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors could be used.

    Purification: The product would be purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the dichlorophenoxy group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce simpler alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating diseases where modulation of specific biochemical pathways is beneficial.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenoxy group can bind to specific sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Phenoxyacetamide Derivatives

a) 2,4-Dichlorophenoxyacetic Acid (2,4-D)
  • Structure: Lacks the oxane ring; instead, the dichlorophenoxy group is directly linked to acetic acid.
  • Key Differences : The target compound’s oxane ring introduces hydroxyl groups and a hydroxymethyl moiety, enhancing hydrophilicity compared to 2,4-D’s purely lipophilic structure. This may reduce membrane permeability but improve solubility in aqueous environments .
  • Activity : 2,4-D is a potent herbicide, while the oxane-containing acetamide may exhibit modified receptor binding due to steric and electronic effects of the sugar-like ring.
b) Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide)
  • Structure: Shares the 2,4-dichlorophenoxy group but replaces the oxane ring with a 4-methylpyridin-2-yl substituent on the acetamide nitrogen.
  • This structural divergence likely alters target specificity (e.g., kinase vs. auxin receptor interactions) .

Oxane-Ring-Containing Acetamides

a) N-[2-(4-Chlorophenoxy)-4,5-Dihydroxy-6-(Hydroxymethyl)Oxan-3-yl]Acetamide (ChemDiv ID 8013-6217)
  • Structure: Differs by having a single chlorine substituent (4-chloro) on the phenoxy group.
  • NMR data (e.g., δ 7.2–7.4 ppm for aromatic protons) would distinguish the two compounds .
b) N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-Dihydroxy-6-(Hydroxymethyl)Oxan-3-yl]Acetamide
  • Structure: Replaces the dichlorophenoxy group with an ethylsulfanyl moiety.
  • Key Differences: The sulfur atom introduces nucleophilic reactivity, while the ethyl chain increases lipophilicity (logP ~1.5 vs. ~0.8 for the dichlorophenoxy compound). This substitution may redirect bioactivity toward thiol-mediated pathways .

Biphenyl and Heterocyclic Acetamides

a) Compound 40 (Biphenyl-Trifluoromethyl Derivative)
  • Structure: Features a trifluoromethyl-substituted biphenyl group instead of dichlorophenoxy.
  • LCMS data (e.g., [M+H]⁺ = 467.1) contrast with the target compound’s molecular ion ([M+H]⁺ = 394.2) .
b) 2-[(4-Amino-4,5-Dihydro-6-Methyl-5-Oxo-1,2,4-Triazin-3-yl)Thio]-N-(2,4-Dimethylphenyl)Acetamide
  • Structure: Incorporates a triazinone-thioether group.
  • Key Differences: The triazinone core enables hydrogen bonding and metal coordination, suggesting protease or kinase inhibition, unlike the auxin-like activity of phenoxy derivatives .

Table 1. Key Properties of Selected Compounds

Compound Name Molecular Formula logP* Solubility (mg/mL) Key Functional Groups Potential Activity
Target Compound C₁₄H₁₆Cl₂NO₆ ~0.8 ~50 (H₂O) 2,4-Dichlorophenoxy, oxane Herbicidal, antimicrobial
2,4-D C₈H₆Cl₂O₃ 2.5 ~0.1 (H₂O) Dichlorophenoxy, carboxylic acid Herbicidal
ChemDiv 8013-6217 C₁₄H₁₇ClNO₆ ~0.6 ~60 (H₂O) 4-Chlorophenoxy, oxane Moderate herbicidal
Compound 40 (Biphenyl-CF₃) C₂₂H₂₀F₃NO₆ 2.1 ~0.5 (DMSO) Biphenyl, CF₃ Lectin antagonism

*Calculated using fragment-based methods.

Biological Activity

N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (CAS No. 1093406-71-3) is a synthetic compound that has garnered attention in various fields of research due to its unique biological properties. This article explores its chemical structure, biological activity, mechanisms of action, and potential applications based on available literature.

Chemical Structure

The compound features several key structural components:

  • Aromatic Ring : Contains two chlorine atoms (2,4-dichlorophenoxy).
  • Cyclic Ether Ring : An oxan ring with hydroxyl groups.
  • Hydroxymethyl Group : Attached to the oxan ring.
  • Amide Group : Characterized by the acetamide functional group.

The molecular formula is C14H17Cl2NO6C_{14}H_{17}Cl_2NO_6 with a molecular weight of 366.19 g/mol.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow for interaction with microbial membranes, leading to potential inhibition of bacterial growth. Specific tests have shown effectiveness against certain strains of bacteria and fungi.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in pathogenic processes.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and cell survival.
  • Direct Interaction with DNA/RNA : Potential binding to nucleic acids could disrupt the replication processes in pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity using DPPH and ABTS assays.
    • Findings : The compound demonstrated a significant reduction in free radical levels compared to control samples.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Results : Showed promising results with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in control groups.
  • Cell Culture Studies :
    • Objective : To observe the effects on cell viability and apoptosis in cancer cell lines.
    • Outcomes : Induced apoptosis was noted in treated cells compared to untreated controls, indicating potential as an anti-cancer agent.

Data Table of Biological Activities

Biological ActivityAssay TypeResultsReference
AntioxidantDPPH AssaySignificant reduction in radicals
AntimicrobialMIC TestingEffective against specific bacteria
Apoptosis InductionCell Viability AssayIncreased apoptosis in cancer cells

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